N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide
Description
N²-[(4-Chlorophenyl)sulfonyl]-N¹-(2-methoxyethyl)-N²-methylglycinamide is a synthetic glycinamide derivative characterized by a sulfonamide-linked aromatic moiety and a methoxyethyl substituent. Its core structure consists of a glycinamide backbone modified at the N¹ and N² positions:
- N²-substituents: Methyl group and a 4-chlorophenylsulfonyl group. The sulfonyl group contributes to electron-withdrawing effects, while the chloro substituent increases lipophilicity.
This compound shares structural similarities with Toll-like receptor (TLR) agonists, particularly TLR2/6 activators, as noted in pharmacological studies . Its design leverages substituent modifications to optimize pharmacokinetic properties, such as solubility and membrane permeability, while maintaining target engagement.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-15(9-12(16)14-7-8-19-2)20(17,18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHRHYIMTARVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Glycinamide Derivatives
Sulfonyl Group Modifications
N¹-Substituent Effects
- 2-Methoxyethyl (Target) : Introduces polarity (methoxy oxygen) without excessive bulk, likely enhancing solubility compared to benzyl (Compounds E/F) or pyridinylthioethyl () groups.
- Benzyl (Compounds E/F) : Hydrophobic aromatic moiety may limit solubility but improve receptor binding through van der Waals interactions .
Data Tables
Q & A
Q. Step 2: Bioactivity Testing
- Screen analogs in parallel assays (e.g., COX inhibition, cytotoxicity) to identify pharmacophore requirements .
Example SAR Table (Hypothetical Data):
| Substituent (R) | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl | 0.12 | 1.8 |
| 4-F | 0.18 | 2.1 |
| 4-NO₂ | 0.45 | 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
